molecular formula C15H12N4O4S B14810214 N-[(4-carbamoylphenyl)carbamothioyl]-4-nitrobenzamide

N-[(4-carbamoylphenyl)carbamothioyl]-4-nitrobenzamide

Cat. No.: B14810214
M. Wt: 344.3 g/mol
InChI Key: SDDFKLQSVHLSFM-UHFFFAOYSA-N
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Description

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminocarbonyl group, a nitro group, and a carbonothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-aminocarbonylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonothioyl group can be reduced to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is the thiol derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide
  • N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-methylbenzamide

Uniqueness

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as a precursor for further chemical modifications and its activity in biological systems.

Properties

Molecular Formula

C15H12N4O4S

Molecular Weight

344.3 g/mol

IUPAC Name

4-[(4-nitrobenzoyl)carbamothioylamino]benzamide

InChI

InChI=1S/C15H12N4O4S/c16-13(20)9-1-5-11(6-2-9)17-15(24)18-14(21)10-3-7-12(8-4-10)19(22)23/h1-8H,(H2,16,20)(H2,17,18,21,24)

InChI Key

SDDFKLQSVHLSFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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